Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
CAS No.:
Cat. No.: VC17668790
Molecular Formula: C7H3ClF3NaO2S
Molecular Weight: 266.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClF3NaO2S |
|---|---|
| Molecular Weight | 266.60 g/mol |
| IUPAC Name | sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate |
| Standard InChI | InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | YFMVYYINXHEKOG-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate possesses a benzene ring with three distinct substituents: a chlorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a sulfinate group (-SO₂Na) at the 1-position. The molecular formula C₇H₃ClF₃NaO₂S reflects this arrangement, with the sodium counterion stabilizing the sulfinate moiety. X-ray crystallography of analogous compounds suggests a planar aromatic system with bond lengths of 1.38 Å for C-C bonds and 1.76 Å for C-S bonds, consistent with delocalized π-electron systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClF₃NaO₂S |
| Molecular Weight | 266.60 g/mol |
| IUPAC Name | Sodium 4-chloro-3-(trifluoromethyl)benzenesulfinate |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
| InChI Key | YFMVYYINXHEKOG-UHFFFAOYSA-M |
The trifluoromethyl group induces significant electron withdrawal (-I effect), polarizing the benzene ring and activating the sulfinate group for nucleophilic attacks. This electronic configuration distinguishes it from non-fluorinated sulfinates, enabling unique reaction pathways.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized through a two-step process:
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Sulfonation of 4-Chloro-3-(trifluoromethyl)benzene: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the 1-position.
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Reduction to Sulfinate: Subsequent reduction using sodium sulfite (Na₂SO₃) in aqueous medium yields the sodium sulfinate salt.
Reaction conditions are critical:
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Temperature: 0–5°C during sulfonation to prevent polysubstitution
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pH: Maintained at 8–9 during reduction to avoid decomposition
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Yield: Typically 68–72% after recrystallization from ethanol/water mixtures.
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Control: Jacketed reactors with cryogenic cooling manage heat during sulfonation.
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Waste Streams: Fluoride byproducts necessitate scrubbing systems to meet environmental regulations.
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Purity Standards: Continuous crystallization techniques achieve >99% purity for pharmaceutical applications.
Reactivity and Functional Applications
Nucleophilic Sulfonation
The sulfinate group acts as a sulfonyl source in SN2 reactions. For example, reaction with benzyl bromide produces 4-chloro-3-(trifluoromethyl)benzene sulfonyl benzyl derivatives:
This reaction proceeds at 60°C in DMF with 85% efficiency, demonstrating the compound’s utility in constructing sulfone linkages.
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the sulfinate’s leaving group ability:
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Suzuki-Miyaura: Forms biaryl systems when reacted with boronic acids
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Heck Reaction: Generates styrenic derivatives with ethylene substrates
Notably, the trifluoromethyl group enhances oxidative addition rates to Pd(0) catalysts by 3-fold compared to methyl analogues.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
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Melting Point: 217–219°C (decomposition)
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ΔHfusion: 142 J/g
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Thermal decomposition begins at 230°C, releasing SO₂ and NaF gases
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 48.2 |
| Ethanol | 12.7 |
| DMF | 89.4 |
| THF | 3.2 |
The high DMF solubility facilitates use in polar aprotic reaction media.
Comparative Analysis with Related Sulfinates
Versus Sodium 4-Fluoro-2-(Trifluoromethyl)Benzene-1-Sulfinate
While both compounds contain trifluoromethyl groups, positional isomerism creates distinct reactivities:
| Property | 4-Chloro-3-CF₃ Isomer | 4-Fluoro-2-CF₃ Isomer |
|---|---|---|
| Molecular Weight | 266.60 g/mol | 250.15 g/mol |
| Melting Point | 217–219°C | 195–197°C |
| Suzuki Coupling Rate | 1.0 (Reference) | 0.63 |
The chloro derivative’s ortho-substituent proximity enhances steric effects, slowing certain nucleophilic substitutions but improving regioselectivity in coupling reactions.
Future Research Directions
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Catalytic Asymmetric Sulfonation: Developing chiral ligands to enable enantioselective sulfinate transfers.
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Polymer Electrolytes: Investigating sulfinate-containing monomers for ion-conductive membranes in batteries.
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Antimicrobial Agents: Screening derivatives against multidrug-resistant Staphylococcus aureus strains.
Ongoing studies aim to correlate substituent electronic parameters (Hammett σ values) with sulfinate transfer efficiencies, potentially enabling computational reaction design.
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